N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide
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Overview
Description
N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperidine ring, a hydrazinecarbonyl group, and a methanesulfonamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, methylamine, and a suitable ketone.
Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group is introduced via a reaction between the piperidine derivative and hydrazine hydrate under controlled conditions.
Coupling with Phenylmethanesulfonamide: The final step involves coupling the intermediate with phenylmethanesulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-piperidone: A simpler piperidine derivative used in organic synthesis.
N-Methyl-4-piperidinol: A related compound with a hydroxyl group instead of a sulfonamide moiety.
Uniqueness
N-({4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHYL)-N-PHENYLMETHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-4-[(N-methylsulfonylanilino)methyl]benzamide |
InChI |
InChI=1S/C21H26N4O3S/c1-24-14-12-19(13-15-24)22-23-21(26)18-10-8-17(9-11-18)16-25(29(2,27)28)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3,(H,23,26) |
InChI Key |
VFELYZGDECTHLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C)CC1 |
Origin of Product |
United States |
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